Direct Cytotoxicity Comparison: Menoxymycin A vs. Menoxymycin B in KB and N18-RE-105 Cells
Menoxymycin A demonstrates a distinct cytotoxic profile compared to its close analog Menoxymycin B. In a head-to-head study, Menoxymycin A inhibited the growth of KB human epidermoid carcinoma cells with an IC50 of 0.86 μM, while Menoxymycin B exhibited a significantly lower IC50 of 0.22 μM [1]. Similarly, against N18-RE-105 neuroblastoma cells, the IC50 values were 0.14 μM for Menoxymycin A and 0.023 μM for Menoxymycin B [1]. This represents an approximately 3.9-fold difference in potency against KB cells and a 6.1-fold difference against N18-RE-105 cells.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | KB: 0.86 μM; N18-RE-105: 0.14 μM |
| Comparator Or Baseline | Menoxymycin B: KB: 0.22 μM; N18-RE-105: 0.023 μM |
| Quantified Difference | KB: 3.9-fold difference; N18-RE-105: 6.1-fold difference |
| Conditions | Cell culture, MTT assay, 72-hour exposure |
Why This Matters
This quantitative potency differential is critical for researchers designing dose-response experiments or seeking a compound with a specific therapeutic window; it directly informs procurement decisions based on required IC50 ranges.
- [1] Hayakawa, Y., Ishigami, K., Shin-Ya, K., & Seto, H. (1994). Menoxymycins A and B, antitumor antibiotics generating active oxygen in tumor cells. The Journal of Antibiotics, 47(11), 1344-1347. View Source
